molecular formula C18H17FN4O2 B2901839 1-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899994-44-6

1-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2901839
CAS No.: 899994-44-6
M. Wt: 340.358
InChI Key: IVHHSSNPQDHFGH-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the Huisgen cycloaddition, a type of click chemistry. This reaction is typically catalyzed by copper(I) or ruthenium(II) complexes .


Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic. It has two nitrogen atoms in the ring, which can participate in hydrogen bonding. The presence of fluorine and methoxy groups can also affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

1,2,3-triazoles can participate in various reactions, such as N-alkylation, N-arylation, and S_NAr reactions. The reactivity of the compound can be influenced by the substituents on the phenyl rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the fluorine and methoxy groups, as well as the methyl group on the triazole ring .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many 1,2,3-triazole derivatives exhibit antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the compound’s physical and chemical properties .

Future Directions

Future research could explore the biological activity of this compound, as well as potential applications in medicinal chemistry. The synthesis of related compounds could also be investigated .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-11-4-7-14(10-16(11)19)23-12(2)17(21-22-23)18(24)20-13-5-8-15(25-3)9-6-13/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHHSSNPQDHFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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